Superior Potency for P-gp Inhibition Relative to First-Generation Modulators
Zosuquidar demonstrates substantially greater potency for inhibiting P-glycoprotein (P-gp) compared to the first-generation inhibitors verapamil and cyclosporin A. In a direct comparison using a P-gp overexpressing cell line (HL60/VCR), the IC50 for Zosuquidar was 1.2 nM, which is orders of magnitude lower than the reported IC50 values for verapamil (5-10 µM) and cyclosporin A (1-5 µM) [1].
| Evidence Dimension | Inhibitory potency (IC50) against P-gp function |
|---|---|
| Target Compound Data | IC50 = 1.2 nM |
| Comparator Or Baseline | Verapamil (IC50 = 5-10 µM) and Cyclosporin A (IC50 = 1-5 µM) |
| Quantified Difference | Zosuquidar is approximately 4,000- to 8,000-fold more potent than verapamil and 800- to 4,000-fold more potent than cyclosporin A. |
| Conditions | HL60/VCR cell line (P-gp overexpressing human leukemia cells) |
Why This Matters
This dramatic difference in potency means Zosuquidar achieves complete P-gp inhibition at low nanomolar concentrations, where first-generation agents are ineffective or cytotoxic, ensuring assay sensitivity and data reproducibility.
- [1] Green, L.J., Marder, P., Slapak, C.A. (2001). Modulation by LY335979 of P-glycoprotein function in multidrug-resistant cell lines and human natural killer cells. Biochemical Pharmacology, 61(11), 1393-1399. View Source
